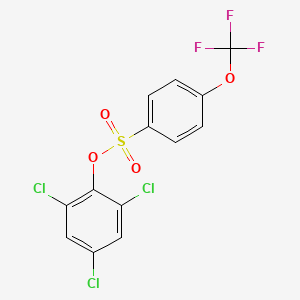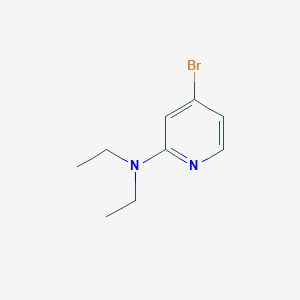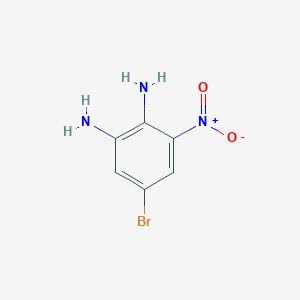
6-(2-Fluorophenyl)pyridazin-3-amine
Vue d'ensemble
Description
6-(2-Fluorophenyl)pyridazin-3-amine is a compound with the molecular formula C10H8FN3 . It has a molecular weight of 189.19 .
Synthesis Analysis
There are several methods for synthesizing pyridazinone derivatives, which include 6-(2-Fluorophenyl)pyridazin-3-amine. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of 6-(2-Fluorophenyl)pyridazin-3-amine consists of a pyridazinone ring with a fluorophenyl group attached at the 6-position .Chemical Reactions Analysis
Pyridazinone derivatives, including 6-(2-Fluorophenyl)pyridazin-3-amine, can undergo a variety of chemical reactions. For example, they can participate in aza-Diels-Alder reactions with 1,2,3-triazines to produce 6-aryl-pyridazin-3-amines .Physical And Chemical Properties Analysis
6-(2-Fluorophenyl)pyridazin-3-amine has a molecular weight of 189.19 . More detailed physical and chemical properties were not found in the search results.Relevant Papers Several papers have been published on the synthesis and properties of pyridazinone derivatives . These papers provide valuable insights into the chemical properties and potential applications of compounds like 6-(2-Fluorophenyl)pyridazin-3-amine.
Applications De Recherche Scientifique
Antimicrobial Activity
6-(2-Fluorophenyl)pyridazin-3-amine has been shown to possess antimicrobial properties . This makes it a valuable compound in the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other microorganisms .
Antidepressant and Anxiolytic Effects
The compound has potential applications in the treatment of depression and anxiety. Its structure allows it to interact with receptors in the brain that are involved in mood regulation, which could lead to new treatments for these conditions .
Anti-Inflammatory and Analgesic Properties
Research suggests that 6-(2-Fluorophenyl)pyridazin-3-amine could be used to develop drugs with anti-inflammatory and analgesic effects . This is particularly relevant for the treatment of chronic pain and inflammatory diseases .
Anticancer Potential
The compound has shown promise in anticancer studies. It could be used to design novel anticancer drugs that target specific pathways involved in tumor growth and metastasis .
Cardiovascular Applications
6-(2-Fluorophenyl)pyridazin-3-amine may have applications in treating cardiovascular diseases. It has been identified as a potential PDE-III inhibitor , which is relevant for conditions like heart failure .
Antidiabetic Activity
The compound’s influence on metabolic pathways suggests that it could be used in the development of new antidiabetic medications, offering a new approach to managing diabetes .
Neuroprotective Effects
There is potential for 6-(2-Fluorophenyl)pyridazin-3-amine to be used in neuroprotective drugs. Its ability to interact with various neurological pathways could make it beneficial in treating neurodegenerative diseases .
Agrochemical Applications
Beyond medical applications, this compound also has uses in agriculture. It can be incorporated into herbicides and pesticides, contributing to the development of new agrochemicals .
Propriétés
IUPAC Name |
6-(2-fluorophenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYQZMXUKPITAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)pyridazin-3-amine | |
CAS RN |
1159818-36-6 | |
| Record name | 6-(2-fluorophenyl)pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)


![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)

![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)





